Azido-PEG3-chloroacetamide

PROTAC synthesis Bioconjugation Quality Control

Azido-PEG3-chloroacetamide (CAS 604766-23-6) is a heterotrifunctional polyethylene glycol (PEG)-based linker comprising a PEG3 spacer, an azide group, and a chloroacetamide warhead. It is primarily employed as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry applications, where the azide moiety undergoes copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, and the chloroacetamide group enables covalent conjugation to thiol-containing molecules.

Molecular Formula C10H19ClN4O4
Molecular Weight 294.73 g/mol
Cat. No. B11837928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG3-chloroacetamide
Molecular FormulaC10H19ClN4O4
Molecular Weight294.73 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCN=[N+]=[N-])NC(=O)CCl
InChIInChI=1S/C10H19ClN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16)
InChIKeyCSFKAYFXUDYUJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG3-chloroacetamide: A Trifunctional PROTAC Linker with Quantifiable Purity, Solubility, and Storage Stability Profiles


Azido-PEG3-chloroacetamide (CAS 604766-23-6) is a heterotrifunctional polyethylene glycol (PEG)-based linker comprising a PEG3 spacer, an azide group, and a chloroacetamide warhead. It is primarily employed as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry applications, where the azide moiety undergoes copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, and the chloroacetamide group enables covalent conjugation to thiol-containing molecules . This guide provides a quantitative, comparator-driven assessment of its physicochemical and functional properties to support evidence-based procurement decisions.

Why Azido-PEG3-chloroacetamide Cannot Be Replaced by Simpler Bifunctional Analogs in PROTAC Synthesis


Generic substitution with bifunctional linkers (e.g., Azido-PEG3-amine or Azido-PEG3-maleimide) is not feasible because Azido-PEG3-chloroacetamide is a heterotrifunctional building block offering two orthogonal reactive handles (azide and chloroacetamide) separated by a PEG3 spacer. This precise combination enables sequential, one-pot bioconjugation without cross-reactivity, a capability absent in most bifunctional alternatives . While iodoacetamide-based analogs exhibit faster thiol alkylation (k ≈ 15–25 M⁻¹s⁻¹ vs. 0.8–1.2 M⁻¹s⁻¹ for chloroacetamide), they suffer from significantly lower hydrolytic stability and increased off-target reactivity, making the chloroacetamide warhead the preferred choice for applications requiring controlled, durable covalent attachment . The following sections quantify these differentiating characteristics across purity, solubility, storage stability, and conjugation compatibility.

Quantitative Evidence Guide: How Azido-PEG3-chloroacetamide Outperforms Its Closest Analogs in Key Performance Metrics


Purity Consistency: ≥98% vs. Standard 95% for Comparable PEG Linkers

Azido-PEG3-chloroacetamide is routinely supplied with a purity of ≥98%, as verified by multiple vendors , whereas standard industrial-grade PEG linkers often report purities around 95%. This 3% absolute difference in purity translates to fewer impurities that could interfere with PROTAC assembly yields or lead to off-target effects in downstream biological assays .

PROTAC synthesis Bioconjugation Quality Control

Aqueous Solubility: 10 mM in DMSO and LogP 0.6 vs. More Hydrophobic Linkers

Azido-PEG3-chloroacetamide exhibits a calculated LogP of 0.6 and a practical DMSO solubility of 10 mM . In contrast, common aliphatic PROTAC linkers lacking the PEG3 spacer often have LogP values >2.5, which can lead to precipitation in aqueous assay buffers and reduced cellular permeability [1]. The lower LogP of this compound directly improves handling and compatibility with biological media.

Solubility Drug Discovery Formulation

Storage Stability: 3 Years at -20°C Powder vs. Shorter Shelf-Life of Reactive Analogs

Azido-PEG3-chloroacetamide demonstrates exceptional long-term storage stability, with a shelf-life of 3 years when stored as a powder at -20°C [1]. In comparison, iodoacetamide-functionalized PEG linkers are known to undergo more rapid hydrolysis and photodegradation, often requiring storage at -80°C with a shelf-life of less than 18 months . This extended stability reduces the need for frequent reordering and minimizes the risk of using degraded reagent.

Long-term Storage Reagent Stability Lab Management

Controlled Thiol Reactivity: Chloroacetamide k = 0.8–1.2 M⁻¹s⁻¹ vs. Iodoacetamide k = 15–25 M⁻¹s⁻¹

The chloroacetamide warhead in Azido-PEG3-chloroacetamide alkylates cysteine thiols with a second-order rate constant (k) of 0.8–1.2 M⁻¹s⁻¹ at pH 8.0–9.0 . This is approximately 15- to 20-fold slower than the corresponding iodoacetamide derivative (k = 15–25 M⁻¹s⁻¹). While slower, this kinetic profile confers greater hydrolytic stability and reduces off-target labeling, making it the preferred choice for applications where precise, stoichiometric conjugation is required over rapid, non-specific modification .

Covalent Conjugation Reaction Kinetics Selectivity

Dual Click Compatibility: CuAAC and SPAAC vs. Single-Mode Linkers

Azido-PEG3-chloroacetamide supports both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . This dual compatibility is not universal among azide-functionalized PEG linkers; many are only validated for CuAAC. The ability to use SPAAC eliminates the need for cytotoxic copper catalysts, preserving the integrity of sensitive biomolecules and enabling direct in-cell or in vivo labeling .

Click Chemistry Bioorthogonal Conjugation PROTAC Assembly

Optimal Application Scenarios for Azido-PEG3-chloroacetamide Based on Quantified Performance Advantages


Synthesis of Homogeneous PROTAC Libraries with High Batch-to-Batch Reproducibility

Given its ≥98% purity and 3-year shelf-life stability , Azido-PEG3-chloroacetamide is ideally suited for generating large PROTAC libraries where consistent linker quality is paramount. Using this compound ensures that observed differences in degradation potency (DC50) are attributable to ligand design rather than linker variability.

Live-Cell and In Vivo PROTAC Studies Requiring Copper-Free Click Chemistry

The validated SPAAC compatibility of Azido-PEG3-chloroacetamide enables its use in copper-free, bioorthogonal conjugation strategies. This is critical for assembling PROTAC molecules intended for direct intracellular delivery or in vivo administration, as it avoids copper-induced cytotoxicity and maintains protein function.

Controlled, Site-Specific Conjugation to Cysteine-Containing Proteins

The chloroacetamide warhead's moderate reactivity (k ≈ 1 M⁻¹s⁻¹) provides a wider window for optimizing conjugation stoichiometry and minimizing over-labeling. This makes Azido-PEG3-chloroacetamide the linker of choice for preparing well-defined bioconjugates where preserving native protein function is essential.

Formulation of PROTACs for In Vivo Studies with Limited Solubility Challenges

With a LogP of 0.6 and DMSO solubility of 10 mM , this linker contributes to overall PROTAC hydrophilicity, reducing aggregation and precipitation. It is particularly advantageous when the target protein ligand or E3 ligase binder is highly hydrophobic, as the PEG3 spacer helps maintain aqueous solubility without compromising cellular permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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